molecular formula C₁₅H₂₄O₅ B130971 (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol CAS No. 126641-61-0

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol

Cat. No.: B130971
CAS No.: 126641-61-0
M. Wt: 284.35 g/mol
InChI Key: HTYSVFNZNVQCLV-PBDCUWOQSA-N
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Description

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10210?,??0?,??]pentadecane-2,10-diol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol typically involves multi-step organic reactions. The process begins with the formation of the core tetracyclic structure through a series of cyclization reactions. Key intermediates are often synthesized using Diels-Alder reactions, followed by functional group modifications to introduce the hydroxyl and methyl groups at specific positions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the overall yield. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the oxidation state of the oxygen atoms.

    Substitution: Functional groups can be substituted at specific positions to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions to achieve the desired modifications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with altered functional groups.

Scientific Research Applications

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3/t7-,8-,9+,10+,11-,12?,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSVFNZNVQCLV-PBDCUWOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1C[C@H]([C@@](O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570272
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126641-61-0
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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